Fumaramide

Mass Spectrometry Isomer Discrimination Analytical Chemistry

Fumaramide (CAS 627-64-5) is the definitive trans-diamide for H-bonded [2]rotaxanes with record yields, preorganized for four intercomponent H-bonds. Its ultrafast picosecond E→Z photoisomerization enables reliable light-driven molecular shuttle behavior, surpassing maleamide and fumarate esters. For peptide foldamers, it provides a stable E-geometry OFF state without screw sense preference, enabling binary photoswitchable chirality transfer. Superior hydrolytic stability vs. esters. Choose for reproducible supramolecular device fabrication and stimuli-responsive biomaterial R&D.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 627-64-5
Cat. No. B1208544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaramide
CAS627-64-5
Synonymsfumaramide
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC(=CC(=O)N)C(=O)N
InChIInChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1+
InChIKeyBSSNZUFKXJJCBG-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumaramide (CAS 627-64-5) — trans-C4H6N2O2 Dicarboxylic Acid Diamide for Precision Procurement


Fumaramide (CAS 627-64-5; (2E)-2-butenediamide) is a C4-symmetric trans-α,β-unsaturated dicarboxylic acid diamide with molecular formula C4H6N2O2 and molecular weight 114.10 g/mol . Characterized by a melting point of 290 °C (decomposition) and a topological polar surface area (TPSA) of 86.2 Ų, fumaramide is a crystalline solid with two hydrogen bond donors and two hydrogen bond acceptors . Its rigid trans-geometry and dual amide functionality define its distinct physicochemical profile relative to the cis-isomer maleamide and other fumaric acid derivatives.

Fumaramide vs. Maleamide and Fumarate Esters — Why Generic Substitution Fails for Precision Applications


Fumaramide cannot be substituted interchangeably with its cis-isomer maleamide or with fumaric acid esters due to fundamental differences in geometry-driven hydrogen bonding capacity, collision-induced dissociation behavior, and hydrolytic stability. The trans-geometry of fumaramide yields distinct CH⋯O hydrogen bond networks in both solution and solid state [1], whereas maleamide exhibits different fragmentation pathways in mass spectrometry due to intramolecular amide-amide interactions unique to the cis configuration [2]. Additionally, fumaramides demonstrate markedly different photoisomerization kinetics compared to maleamides, with ultrafast picosecond-scale deactivation pathways that are geometry-dependent [3]. Fumarate esters, in contrast, suffer from rapid hydrolysis and handling difficulties due to volatility, limitations that fumaramides overcome [4].

Fumaramide Product-Specific Quantitative Evidence Guide — Direct Comparator Data for Scientific Selection


Geometric Isomer Differentiation via CID Fragmentation — Fumaramide vs. Maleamide

Fumaramide and maleamide exhibit distinct collision-induced dissociation (CID) fragmentation patterns that enable unambiguous analytical differentiation. The molecular ions 1+· (maleamide) and 2+· (fumaramide) both show primary losses of NH2 (→ m/z 98) and CONH (→ m/z 71), but relative abundances differ significantly due to cis-specific amide-amide interactions. Critically, fumaramide (2+·) displays additional dissociation channels—losses of CO and CONH2 to yield ions at m/z 86 and m/z 70, respectively—that are weak or absent in maleamide (1+·) [1]. Furthermore, the [M-NH2]+ fragment of fumaramide undergoes distinct H2O and CO loss pathways compared to maleamide, with the maleamide pathway requiring double hydrogen atom transfers not previously described [1].

Mass Spectrometry Isomer Discrimination Analytical Chemistry

Photoisomerization Kinetics — Ultrafast Picosecond Decay and Non-Kasha Behavior in Fumaramide

Fumaramide serves as the photoactive trans-unit in photocontrollable rotaxanes, where photoisomerization to the cis (maleamide) form triggers ring shuttling. CASPT2//CASSCF computational and time-resolved spectroscopic studies reveal that isolated fumaramide undergoes ultrafast decay via a complex multistate network involving both internal conversion and intersystem crossing (ISC) on the picosecond timescale. Notably, singlet photochemistry in fumaramide follows a non-Kasha rule model—nonequilibrium dynamical factors control the photochemical outcome, with accessible high-energy crossing seams driving deactivation and ground-state recovery. Extended singlet/triplet degenerate regions with significant spin-orbit coupling account for ultrafast ISC processes, resulting in higher photoisomerization efficiencies compared to alternative photoactive units [1].

Photochemistry Molecular Machines Rotaxanes Ultrafast Spectroscopy

CH⋯O Hydrogen Bonding Quantification — Fumaramide as a Peptide Structural Model

Fumaramide derivatives were systematically analyzed to characterize CH⋯O hydrogen bond formation, serving as models for peptide and protein structure. In 1H NMR titration experiments (10 mM fumaramide in CDCl3 titrated with DMSO-d6), CH groups participating in CH⋯O=S(CD3)2 hydrogen bonds exhibited downfield chemical shifts concurrent with NH⋯O=S hydrogen bonding. Non-participating CH groups showed no significant shift change between 0.0 and 1.0 M DMSO-d6, then moved upfield at higher concentrations. At >1.0 M DMSO-d6, directed CH⋯O hydrogen bonds provided protection from random solvent contact, preventing chemical shifts for participating CH groups from moving upfield beyond the original CDCl3 value. X-ray crystal structures confirmed CH⋯O=C hydrogen bonds alongside intermolecular NH⋯O=C bonding, analogous to antiparallel β-sheet structure in proteins [1].

Hydrogen Bonding Peptide Models X-ray Crystallography NMR Spectroscopy

Enhanced Hydrolytic Stability and Handling — Fumaramide vs. Fumarate Esters

Fumaric acid diamides demonstrate superior hydrolytic stability and handling characteristics compared to fumarate esters. Fumarate esters suffer from volatility and sublimability, making them difficult to handle during pharmaceutical manufacturing, particularly in solid oral dosage forms. They hydrolyze rapidly, releasing the fumaric acid skeleton or monoester, and have pKa values in the acidic range. Fumaric acid amides were developed specifically to address these limitations, offering increased resistance to hydrolysis and easier handling, enabling strategic administration and expanded formulation options including parenteral routes [1]. The theoretical advantage includes provision of amino acids from fumaric amides in keratinocytes to complement metabolic deficiencies [1].

Pharmaceutical Formulation Hydrolytic Stability Prodrug Design

Hydrogen-Bonded [2]Rotaxane Template Efficiency — World Record Yields

The fumaramide template is perfectly preorganized to form four intercomponent hydrogen bonds with a benzylic amide macrocycle, affording [2]rotaxanes in yields described as 'world record' levels. This preorganization can be disrupted by photoisomerization (254 nm) of the E double bond to its Z counterpart (maleamide), which shows little affinity for the macrocycle—a property exploited to synthesize light- and heat-switchable molecular shuttles [1].

Supramolecular Chemistry Rotaxanes Molecular Machines Template Synthesis

Conformational Photodiode Function — Light-Induced Screw Sense Preference

An E-unsaturated fumaramide linkage introduced into Aib peptide foldamer structures can be photoisomerized to Z (maleamide) by UV irradiation. This isomerization creates a new hydrogen-bonded contact between peptide domains, communicating conformational preference across the linkage. Using the fumaramide/maleamide linker to couple chiral and achiral fragments induces a screw sense preference in the achiral domain of maleamide-linked foldamers that is absent in the fumaramides. Evidence is provided by NMR and CD spectroscopy, and by light-triggered switching of diastereoselectivity in a peptide chain extension reaction [1].

Foldamers Photoswitchable Peptides Chirality Transfer Conformational Control

Fumaramide — Validated Research and Industrial Application Scenarios


Light-Driven Molecular Machines and Switchable Rotaxanes

Fumaramide is the established photoactive trans-unit in hydrogen-bonded [2]rotaxanes for light-driven molecular shuttles. Its perfect preorganization for four intercomponent hydrogen bonds with benzylic amide macrocycles enables world-record rotaxane synthesis yields [1]. Photochemical studies confirm ultrafast picosecond E→Z isomerization via non-Kasha pathways, providing predictable and efficient switching behavior for molecular machine applications [2]. Users requiring reliable photoisomerizable threads for supramolecular devices should prioritize fumaramide over maleamide or other photoactive units.

CH⋯O Hydrogen Bonding Models for Peptide Structure Analysis

Fumaramide derivatives serve as validated models for characterizing CH⋯O hydrogen bonds in peptides and proteins. Quantitative 1H NMR titration data (10 mM in CDCl3 with 0.0-1.0 M DMSO-d6) demonstrate distinct chemical shift behavior for participating vs. non-participating CH groups, with X-ray crystallography confirming CH⋯O=C bonding analogous to antiparallel β-sheets [3]. Researchers studying weak hydrogen bonding in biomolecular structure should select fumaramide over simpler diamides that lack comparable hydrogen bond network preorganization and crystallographic validation.

Photoswitchable Foldamer Conformational Control

Fumaramide serves as the stable E-geometry 'OFF' state in photoswitchable Aib peptide foldamers. The fumaramide linkage maintains the original conformational state without induced screw sense preference, while photoisomerization to maleamide triggers hydrogen bond network reorganization that induces chirality transfer across the linkage [4]. This binary photoswitchable behavior—absent in non-isomerizable diamide linkers—enables light-mediated modulation of peptide conformation and diastereoselectivity for applications in stimuli-responsive biomaterials and asymmetric catalysis.

Pharmaceutical Intermediates with Enhanced Stability Profile

Fumaramide and its derivatives offer improved hydrolytic stability and handling characteristics compared to fumarate esters for pharmaceutical formulation development. Patent disclosures document that fumaric acid amides were developed to overcome the volatility, sublimability, and rapid hydrolysis of fumarate esters, enabling expanded administration routes including parenteral delivery [5]. Medicinal chemistry groups developing fumaric acid-based therapeutics should evaluate fumaramide scaffolds for improved manufacturability and formulation flexibility.

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